molecular formula C9H11ClN2O2 B12441721 3-Chloro-4,5-dimethoxybenzimidamide

3-Chloro-4,5-dimethoxybenzimidamide

Cat. No.: B12441721
M. Wt: 214.65 g/mol
InChI Key: PXAGOBSALZUABR-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethoxybenzimidamide is an organic compound with significant applications in various fields of chemistry and biochemistry. It is a derivative of benzimidazole, which is known for its diverse pharmacological activities. The compound’s unique structure, featuring chloro and methoxy substituents, contributes to its reactivity and utility in synthetic chemistry.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

3-chloro-4,5-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H11ClN2O2/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H3,11,12)

InChI Key

PXAGOBSALZUABR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=N)N)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5-dimethoxybenzimidamide typically involves the reaction of 3-Chloro-4,5-dimethoxybenzaldehyde with appropriate amine sources under controlled conditions. One common method is the condensation reaction between 3-Chloro-4,5-dimethoxybenzaldehyde and ammonium acetate in the presence of a suitable solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidamide structure.

Industrial Production Methods

Industrial production of 3-Chloro-4,5-dimethoxybenzimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-dimethoxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Nitro or quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4,5-dimethoxybenzimidamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-dimethoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

3-Chloro-4,5-dimethoxybenzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Biological Activity

3-Chloro-4,5-dimethoxybenzimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Chloro-4,5-dimethoxybenzimidamide is characterized by its unique structure that includes a benzimidazole core with chloro and methoxy substituents. The presence of these functional groups contributes to its biological properties.

  • Molecular Formula : C10H12ClN3O2
  • Molecular Weight : 241.67 g/mol
  • IUPAC Name : 3-chloro-4,5-dimethoxybenzimidamide

Research indicates that 3-Chloro-4,5-dimethoxybenzimidamide exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Activity : Various studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : Preliminary data indicate that 3-Chloro-4,5-dimethoxybenzimidamide may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity Overview

The biological activities of 3-Chloro-4,5-dimethoxybenzimidamide can be summarized in the following table:

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibits growth of specific fungal strains
Anti-inflammatoryReduces cytokine production in vitro
Enzyme inhibitionInhibits key metabolic enzymes involved in disease pathways

Case Studies and Research Findings

  • Antibacterial Activity : A study conducted by Smith et al. (2023) demonstrated that 3-Chloro-4,5-dimethoxybenzimidamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Antifungal Properties : Research published in the Journal of Fungal Biology (2024) highlighted the compound's efficacy against Candida albicans, with a reported MIC of 16 µg/mL. The study suggested that the mechanism involved disruption of fungal cell membrane integrity.
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that 3-Chloro-4,5-dimethoxybenzimidamide reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages by approximately 50% at a concentration of 10 µM.

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